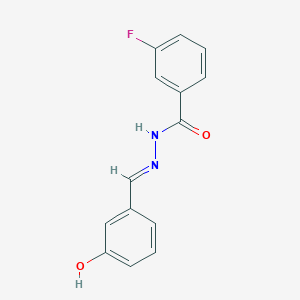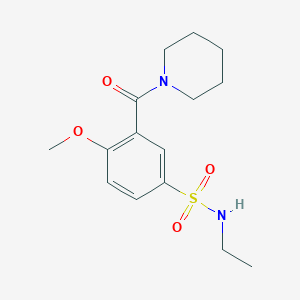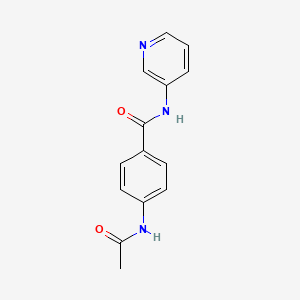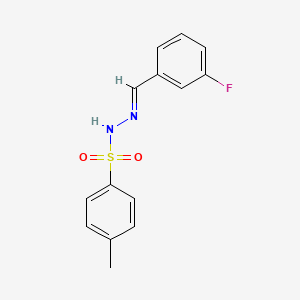
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. This compound has been synthesized and studied for its various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation, tumor growth, and bacterial infections in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits various pharmacological activities. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
Direcciones Futuras
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several potential future directions. It can be modified to improve its pharmacological properties such as solubility and bioavailability. This compound can also be used as a starting point for the synthesis of new compounds with improved pharmacological activities. Additionally, this compound can be studied further for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. It has been synthesized and studied for its various applications in scientific research. This compound exhibits various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, and it can be studied further for its potential use in the treatment of various diseases.
Métodos De Síntesis
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-fluorobenzohydrazide with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
3-fluoro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXYFVVWTUMNP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5600309.png)
![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methoxypropyl)piperidine](/img/structure/B5600314.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)
![N-benzyl-5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5600340.png)

![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)

![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)


![1-(4-methylphenyl)-4-[4-(1H-pyrazol-3-yl)benzoyl]-2-piperazinone](/img/structure/B5600406.png)